molecular formula C10H15NO3S B13945205 1-(4-methoxyphenyl)-N,N-dimethylmethanesulfonamide

1-(4-methoxyphenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B13945205
M. Wt: 229.30 g/mol
InChI Key: ZTMTWVFIHLROPZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large reactors to accommodate the increased volume of reactants
  • Continuous monitoring of reaction parameters to ensure consistency and quality
  • Implementation of purification steps such as recrystallization or chromatography to obtain the pure product

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

  • Oxidation of the methoxy group yields 1-(4-hydroxyphenyl)-N,N-dimethylmethanesulfonamide.
  • Reduction of the sulfonamide group produces 1-(4-methoxyphenyl)-N,N-dimethylamine.
  • Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-N,N-dimethylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-N,N-dimethylmethanesulfonamide can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-N,N-dimethylamine: Lacks the sulfonamide group, leading to different chemical and biological properties.

    1-(4-Hydroxyphenyl)-N,N-dimethylmethanesulfonamide:

    1-(4-Methoxyphenyl)-N,N-diethylmethanesulfonamide: Has ethyl groups instead of methyl groups, influencing its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N,N-dimethylmethanesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-11(2)15(12,13)8-9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3

InChI Key

ZTMTWVFIHLROPZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)OC

Origin of Product

United States

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